molecular formula C11H10N2O2S B10874936 2-Imino-5-(4-methoxy-benzylidene)-thiazolidin-4-one

2-Imino-5-(4-methoxy-benzylidene)-thiazolidin-4-one

Cat. No.: B10874936
M. Wt: 234.28 g/mol
InChI Key: VLWZKYOCVFKBBT-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE typically involves the condensation of 2-aminothiazole with 4-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of 2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown promising results in inhibiting the growth of various pathogens.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It is also studied for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial effects. In cancer cells, it can induce apoptosis by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-5-BENZYL-1,3-THIAZOL-4-ONE: Similar structure but lacks the methoxy group, leading to different biological activities.

    2-AMINO-5-(4-CHLOROPHENYL)METHYLENE-1,3-THIAZOL-4-ONE: Contains a chloro group instead of a methoxy group, which affects its reactivity and biological properties.

    2-AMINO-5-(4-NITROPHENYL)METHYLENE-1,3-THIAZOL-4-ONE:

Uniqueness

2-AMINO-5-[(4-METHOXYPHENYL)METHYLENE]-1,3-THIAZOL-4-ONE is unique due to the presence of the methoxy group, which enhances its solubility and may contribute to its specific biological activities. The combination of the thiazole ring and the methoxyphenyl group provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

(5Z)-2-amino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-6H,1H3,(H2,12,13,14)/b9-6-

InChI Key

VLWZKYOCVFKBBT-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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